Solabegron - 252920-94-8

Solabegron

Catalog Number: EVT-384936
CAS Number: 252920-94-8
Molecular Formula: C23H23ClN2O3
Molecular Weight: 410.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Solabegron is a highly selective and potent β3-adrenoceptor agonist that has been studied for its therapeutic potential in various medical conditions. The β3-adrenoceptor is primarily expressed in the human bladder, and agonists targeting this receptor have shown promise in animal models of bladder dysfunction. The clinical relevance of solabegron has been explored in the context of overactive bladder (OAB) in women, a condition characterized by symptoms such as urinary incontinence and urgency2.

Isoproterenol

  • Compound Description: Isoproterenol is a non-selective β-adrenergic receptor agonist. It is considered a full agonist, meaning it can elicit a maximal response from the receptor. [, , ]
  • Relevance: Isoproterenol is frequently used as a reference compound in studies investigating the activity and selectivity of other β-adrenergic receptor agonists, including solabegron. This allows researchers to compare the potency and efficacy of solabegron to a well-characterized compound. [, , ] Solabegron demonstrates a higher selectivity for the β3-adrenergic receptor compared to isoproterenol. [, ]

Mirabegron

  • Compound Description: Mirabegron is a selective β3-adrenergic receptor agonist. It is clinically approved for the treatment of overactive bladder (OAB). [, , , , , , ]
  • Relevance: Mirabegron serves as a direct comparator to solabegron due to their shared mechanism of action as β3-adrenergic receptor agonists and therapeutic target for OAB. [, , , , ] Comparative studies aim to assess their efficacy, safety, and tolerability profiles to determine their relative benefits and drawbacks. [, , , ]

Vibegron

  • Compound Description: Vibegron is another selective β3-adrenergic receptor agonist that has shown efficacy in treating OAB and is approved for use in some countries. [, , , , ]
  • Relevance: Like mirabegron, vibegron provides a relevant comparison point for solabegron in terms of their shared pharmacological target and clinical application in OAB. [, , , , ] Research comparing these agents focuses on their pharmacological profiles, clinical efficacy, and safety, particularly regarding potential cardiovascular effects. [, , ]

Ritobegron

  • Compound Description: Ritobegron is a selective β3-adrenergic receptor agonist that has been investigated for the treatment of OAB. [, , , ]
  • Relevance: Ritobegron, while also a selective β3-adrenergic receptor agonist studied for OAB, provides a contrasting example to solabegron. [, , , ] It failed to meet its primary endpoint in phase III clinical trials, highlighting the variability in clinical success within this drug class and the importance of continued research on solabegron. [, ]

Procaterol

  • Compound Description: Procaterol is a selective β2-adrenergic receptor agonist mainly used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). []
  • Relevance: While procaterol primarily targets the β2-adrenergic receptor, it can also activate β3-adrenergic receptors, although with lower potency compared to solabegron. [] It serves as a comparator in studies assessing the selectivity of solabegron for β3-adrenergic receptors over β2-adrenergic receptors in the bladder. []

SR59230A

  • Compound Description: SR59230A is a β3-adrenergic receptor antagonist, meaning it blocks the effects of β3-adrenergic receptor agonists. [, ]
  • Relevance: SR59230A is used as a pharmacological tool in studies investigating the mechanism of action of solabegron. [, ] By blocking the effects of solabegron, researchers can confirm that the observed effects are indeed mediated through the β3-adrenergic receptor. []

CYN154806

  • Compound Description: CYN154806 is a selective somatostatin receptor subtype 2 (SST2) antagonist. []
  • Relevance: CYN154806 helps elucidate the downstream effects of solabegron on enteric neurons. [] Research suggests that solabegron indirectly reduces neuronal excitability by promoting the release of somatostatin, which then activates inhibitory SST2 receptors on enteric neurons. [] By blocking SST2 receptors with CYN154806, researchers can assess the role of somatostatin in mediating solabegron's effects. []

Octreotide

  • Compound Description: Octreotide is a synthetic analog of somatostatin, mimicking its inhibitory effects by activating SST2 receptors. []
  • Relevance: Octreotide helps confirm the involvement of SST2 receptor activation in the effects of solabegron on enteric neurons. [] Studies demonstrate that octreotide, similar to solabegron, reduces neuronal excitability, suggesting that solabegron's actions are at least partially mediated by increasing somatostatin signaling through SST2 receptors. []
Applications in Various Fields

Overactive Bladder Treatment

In a multicenter, double-blind, randomized, placebo-controlled trial, solabegron was evaluated for its efficacy and tolerability in adult women with OAB. The study found that solabegron at a dose of 125 mg twice daily significantly reduced the number of incontinence episodes and micturitions over 24 hours, while also increasing the volume voided per micturition. These results were statistically significant when compared to placebo, demonstrating solabegron's potential as a new therapeutic approach for treating OAB symptoms. Importantly, the treatment was well tolerated, with a similar incidence of adverse events across treatment and placebo groups, and no significant changes in blood pressure or heart rate2.

Hepatoprotective Effects

Although not directly related to solabegron, it is worth noting that research on Solanum nigrum, a plant from the same Solanaceae family, has shown hepatoprotective effects. In a study investigating the effects of Solanum nigrum extract (SNE) on thioacetamide (TAA)-induced liver fibrosis in mice, SNE was found to significantly reduce hepatic fibrosis. This was likely achieved through the reduction of TGF-beta1 secretion, a key fibrogenic cytokine. While this study does not involve solabegron, it highlights the potential for compounds within the Solanaceae family to have beneficial effects on organ systems, such as the liver1.

Synthesis Analysis

Solabegron can be synthesized through various methods, notably from O-acylated cyanohydrins. A common synthetic route involves the use of O-(α-bromoacyl) cyanohydrins as starting materials, which undergo nucleophilic substitution reactions to form the desired beta-3 adrenergic receptor agonists .

The synthesis typically follows these steps:

  1. Formation of Cyanohydrin: The initial step involves the acylation of cyanohydrins.
  2. Substitution Reaction: The acylated cyanohydrins are treated with amines to introduce the necessary amino groups.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels suitable for clinical use.

Key parameters in the synthesis include reaction temperature, time, and the molar ratios of reactants, which are crucial for optimizing yield and selectivity towards Solabegron.

Molecular Structure Analysis

The molecular structure of Solabegron features several significant components:

  • Chiral Center: The presence of a chiral carbon atom contributes to its specific pharmacological activity.
  • Functional Groups: The molecule contains hydroxyl (-OH), amino (-NH2), and aromatic groups that influence its interaction with biological targets.
  • 3D Conformation: Computational studies such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have been employed to understand how modifications to its structure can enhance receptor selectivity and potency .
Chemical Reactions Analysis

Solabegron participates in various chemical reactions relevant to its synthesis and potential modifications:

  • Nucleophilic Substitution: This reaction is pivotal in forming the amine linkages within the molecule.
  • Acid-Base Reactions: Given its zwitterionic nature in certain formulations, Solabegron can engage in acid-base chemistry that affects solubility and stability.
  • Thermal Analysis: Differential scanning calorimetry (DSC) reveals thermal events at specific temperatures (e.g., around 67°C, 131°C, and 180°C), indicating changes in phase or stability under heat .
Mechanism of Action

Solabegron's primary mechanism of action involves selective activation of beta-3 adrenergic receptors located in the bladder smooth muscle. This activation leads to relaxation of the bladder wall, reducing involuntary contractions that cause overactive bladder symptoms. Additionally, it has been shown to release somatostatin from adipocytes, contributing to its analgesic effects in visceral pain conditions associated with irritable bowel syndrome .

Clinical studies have demonstrated that Solabegron significantly reduces wet episodes in patients with overactive bladder compared to placebo, indicating its efficacy in managing this condition without binding to acetylcholine receptors, thus minimizing side effects .

Physical and Chemical Properties Analysis

Solabegron's physical properties include:

  • Melting Point: Specific thermal transitions observed via DSC suggest a melting point range that influences formulation stability.
  • Solubility: Its solubility profile varies depending on pH and ionic strength, which are critical for effective drug delivery systems.
  • Stability: Stability tests indicate resilience under various conditions but require careful formulation considerations due to potential degradation pathways .
Applications

Solabegron is primarily explored for:

  • Overactive Bladder Treatment: Clinical trials have demonstrated its effectiveness in reducing urinary frequency and urgency.
  • Irritable Bowel Syndrome Management: Its ability to alleviate visceral pain positions it as a potential therapeutic option for gastrointestinal disorders.
  • Research Tool: As a selective beta-3 agonist, it serves as a valuable compound for studying beta-receptor biology and developing new therapeutic strategies for metabolic disorders .

Properties

CAS Number

252920-94-8

Product Name

Solabegron

IUPAC Name

3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid

Molecular Formula

C23H23ClN2O3

Molecular Weight

410.9 g/mol

InChI

InChI=1S/C23H23ClN2O3/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29)/t22-/m0/s1

InChI Key

LLDXOPKUNJTIRF-QFIPXVFZSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O

Synonyms

(R)-3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid
3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid
GW 427353
GW-427353
GW427353
solabegron
solabegron hydrochloride

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.